molecular formula C15H25NO B14626739 2-(Nonyloxy)aniline CAS No. 55792-47-7

2-(Nonyloxy)aniline

Cat. No.: B14626739
CAS No.: 55792-47-7
M. Wt: 235.36 g/mol
InChI Key: XPGVNBJCAGSSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Nonyloxy)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a nonyloxy group attached to the aniline structure, making it a unique derivative of aniline. Anilines are known for their wide range of applications in various fields, including pharmaceuticals, dyes, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Nonyloxy)aniline typically involves the nucleophilic substitution reaction of aniline with a nonyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-(Nonyloxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like manganese dioxide or peroxymonosulfuric acid.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as zinc or iron in the presence of hydrochloric acid.

    Substitution: The nonyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Manganese dioxide, peroxymonosulfuric acid.

    Reduction: Zinc, iron, hydrochloric acid.

    Substitution: Sodium amide, potassium carbonate.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-(Nonyloxy)aniline has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Nonyloxy)aniline involves its interaction with various molecular targets and pathways. The nonyloxy group can influence the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets. The aromatic amine group can participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

    Aniline: The parent compound of 2-(Nonyloxy)aniline, known for its use in the production of dyes and pharmaceuticals.

    Nonyloxybenzene: A compound with a similar nonyloxy group but lacking the amine functionality.

    Phenylamine: Another aromatic amine with different substituents on the benzene ring.

Uniqueness: this compound is unique due to the presence of both the nonyloxy and amine groups, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

55792-47-7

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

2-nonoxyaniline

InChI

InChI=1S/C15H25NO/c1-2-3-4-5-6-7-10-13-17-15-12-9-8-11-14(15)16/h8-9,11-12H,2-7,10,13,16H2,1H3

InChI Key

XPGVNBJCAGSSND-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=CC=C1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.